molecular formula C15H14ClN3O2S B5866252 5-chloro-3-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide

5-chloro-3-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide

Cat. No.: B5866252
M. Wt: 335.8 g/mol
InChI Key: KNKSUNXFBKSLSS-UHFFFAOYSA-N
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Description

5-chloro-3-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C15H14ClN3O2S and its molecular weight is 335.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.0495256 g/mol and the complexity rating of the compound is 414. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-chloro-3-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide is a synthetic compound with notable biological activity. Its molecular formula is C15H14ClN3O2S, and it has a molecular weight of approximately 335.8 g/mol. This compound is being researched for its potential applications in pharmacology, particularly in antibacterial and antifungal treatments.

PropertyValue
Molecular FormulaC15H14ClN3O2S
Molecular Weight335.8 g/mol
CAS Number714261-80-0
Density1.406±0.06 g/cm³
Purity≥95%

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria. In vitro studies have shown that this compound demonstrates effective Minimum Inhibitory Concentration (MIC) values against both Gram-positive and Gram-negative bacteria.

Case Study Findings:

  • Staphylococcus aureus (S. aureus) : The compound showed potent activity with MIC values comparable to established antibiotics.
  • Escherichia coli (E. coli) : Demonstrated moderate effectiveness, indicating potential as an alternative treatment for infections caused by this bacterium.
  • Multi-drug resistant strains : The compound was effective against certain resistant strains of S. aureus, highlighting its potential in combating antibiotic resistance.

Antifungal Activity

In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity:

  • Candida albicans : Exhibited promising antifungal effects with MIC values indicating effective inhibition of fungal growth.
  • Fusarium species : The compound showed activity that could be beneficial in agricultural applications against fungal pathogens.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interfere with bacterial cell wall synthesis or disrupt essential metabolic pathways.

Research Summary

A review of the literature reveals that this compound has been synthesized and tested in various studies:

  • Synthesis Methods : Various synthetic routes have been explored to optimize yield and purity.
  • Bioactivity Evaluations : Multiple studies confirm its effectiveness against a range of pathogens, making it a candidate for further pharmacological development.

Properties

IUPAC Name

5-chloro-3-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2S/c1-3-4-12-18-19-15(22-12)17-14(20)13-8(2)10-7-9(16)5-6-11(10)21-13/h5-7H,3-4H2,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKSUNXFBKSLSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2=C(C3=C(O2)C=CC(=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.